Nelfinavir Hydroxy-tert-butylamide

Antiviral Activity HIV Protease Inhibition Metabolite Profiling

Authenticated Nelfinavir Hydroxy-tert-butylamide (M8) reference material is critical for your research. Unlike the parent drug, M8 is formed by the polymorphic CYP2C19 enzyme, exhibiting distinct pharmacokinetic and target-engagement profiles. It is essential for developing and validating LC-MS/MS assays to simultaneously quantify nelfinavir and M8, differentiating the metabolite's contribution to antiviral activity (EC50 of 34-86 nM) from the parent compound. In oncology research, M8 delineates PXR-dependent effects, where its EC50 and IC50 values differ significantly from nelfinavir. Ensure accurate analytical and pharmacological results by choosing an authenticated standard.

Molecular Formula C₃₂H₄₅N₃O₅S
Molecular Weight 583.78
CAS No. 213135-56-9
Cat. No. B1140179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNelfinavir Hydroxy-tert-butylamide
CAS213135-56-9
Synonyms(3S,4aS,8aS)-Decahydro-N-(2-hydroxy-1,1-dimethylethyl)-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-(phenylthio)butyl]-3-isoquinolinecarboxamide; AG 1402;  M 8; 
Molecular FormulaC₃₂H₄₅N₃O₅S
Molecular Weight583.78
Structural Identifiers
SMILESCC1=C(C=CC=C1O)C(=O)NC(CSC2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)CO)O
InChIInChI=1S/C32H45N3O5S/c1-21-25(14-9-15-28(21)37)30(39)33-26(19-41-24-12-5-4-6-13-24)29(38)18-35-17-23-11-8-7-10-22(23)16-27(35)31(40)34-32(2,3)20-36/h4-6,9,12-15,22-23,26-27,29,36-38H,7-8,10-11,16-20H2,1-3H3,(H,33,39)(H,34,40)/t22-,23+,26-,27-,29+/m0/s1
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nelfinavir Hydroxy-tert-butylamide (M8) for Research and Bioanalytical Procurement


Nelfinavir Hydroxy-tert-butylamide (CAS 213135-56-9), also known as AG 1402 or M8, is the primary active metabolite of the HIV protease inhibitor nelfinavir [1]. It is formed predominantly via cytochrome P450 CYP2C19-mediated hydroxylation [2] and circulates in plasma at appreciable concentrations [1]. Structurally, it is an amide derivative with the molecular formula C32H45N3O5S and a molecular weight of 583.78 g/mol . M8 retains potent antiviral activity comparable to the parent drug [1] and exhibits distinct pharmacological modulation of the human pregnane X receptor (PXR) [3].

Why Nelfinavir Hydroxy-tert-butylamide Cannot Be Substituted with Parent Nelfinavir or Other Metabolites


Generic substitution fails for Nelfinavir Hydroxy-tert-butylamide (M8) due to its distinct pharmacokinetic, metabolic, and target-engagement profiles. Unlike the parent drug nelfinavir, M8 is exclusively formed by the polymorphic CYP2C19 enzyme, making its systemic exposure independent of CYP3A4 activity and highly variable based on patient genetics [1]. In vitro, M8 exhibits antiviral potency comparable to nelfinavir but is ~4.4-fold more potent than the minor metabolite M1 [2]. Furthermore, M8 displays a 7.3 µM EC50 and a 25.3 µM IC50 for PXR partial agonism and antagonism, respectively, which differ by approximately 8-fold and 3.4-fold from nelfinavir’s values [3]. These quantitative differences preclude direct interchangeability in experimental systems and necessitate the use of authenticated reference material for accurate analytical and pharmacological studies.

Quantitative Differentiation of Nelfinavir Hydroxy-tert-butylamide: Head-to-Head Comparator Evidence


Direct Comparison of HIV-1 Antiviral Potency: M8 vs. Nelfinavir vs. M1 Metabolite

In a direct head-to-head antiviral assay using HIV-1 strain RF-infected CEM-SS cells, M8 demonstrated an EC50 of 34 nM, which is statistically indistinguishable from nelfinavir's EC50 of 30 nM [1]. This confirms M8's retained antiviral efficacy. In stark contrast, the minor metabolite M1 exhibited a 5-fold lower potency with an EC50 of 151 nM in the same assay [1]. Against HIV-1 strain IIIB in MT-2 cells, M8's EC50 was 86 nM compared to nelfinavir's 60 nM and M1's 653 nM (a 7.6-fold difference) [1].

Antiviral Activity HIV Protease Inhibition Metabolite Profiling

Comparative PXR Modulation: M8 vs. Nelfinavir Agonist and Antagonist Activity

In cellular transactivation assays, both nelfinavir and M8 act as partial agonists and competitive antagonists of the human PXR, but with significantly different potencies [1]. M8 exhibited an EC50 of 7.3 µM for partial agonism, which is 8.1-fold higher (less potent) than nelfinavir's EC50 of 0.9 µM [1]. For competitive antagonism of rifampin-dependent induction, M8 had an IC50 of 25.3 µM, representing a 3.4-fold higher (less potent) value compared to nelfinavir's 7.5 µM [1]. Both compounds exert these effects via binding into the PXR ligand-binding pocket and impairing coactivator recruitment [1].

Pregnane X Receptor Nuclear Receptor Drug Repurposing Cancer Biology

Pharmacokinetic Exposure Ratios: M8 to Nelfinavir in Clinical Populations

Clinical pharmacokinetic studies establish the relative systemic exposure of M8 compared to nelfinavir. In a cohort of 355 adult HIV-positive patients receiving nelfinavir 1250 mg twice daily, the median ratio of M8 to nelfinavir plasma concentration was 0.29 [1]. In infants perinatally infected with HIV, a mean nelfinavir daily dose of 135.7 mg/kg resulted in median Cmin, Cmax, and AUC(0-24h) values of 0.627 mg/L, 2.39 mg/L, and 30.6 mg*h/L for nelfinavir, with corresponding M8 values not reported but the study highlights the need for separate quantitation [2].

Pharmacokinetics Therapeutic Drug Monitoring Active Moiety Pediatric HIV

Impact of Ritonavir Boosting: Differential Enhancement of M8 vs. Nelfinavir Exposure

Co-administration of low-dose ritonavir, a potent CYP3A4 inhibitor, has a substantially greater effect on M8 exposure than on nelfinavir exposure [1]. In a study of 24 healthy volunteers, ritonavir increased the AUC of nelfinavir by 20-39%, whereas the AUC of M8 was increased by 74-86% (p<0.001) [1]. In a population PK model of HIV-infected patients, ritonavir co-administration decreased M8 clearance by 42%, while nelfinavir clearance was unaffected [2]. At week 48, M8 AUC increased from 13 h*mg/L to 24 h*mg/L, and Cmax increased from 1.4 mg/L to 2.6 mg/L with ritonavir [2].

Drug-Drug Interaction Pharmacoenhancement CYP3A4 Inhibition Ritonavir

Intracellular Accumulation: M8 vs. Nelfinavir in PBMCs

In HIV-infected patients receiving nelfinavir 1250 mg twice daily, both nelfinavir and M8 accumulate intracellularly in peripheral blood mononuclear cells (PBMCs) [1]. The median intracellular accumulation ratio (cellular AUC / plasma AUC) for nelfinavir was 5.30 (range 2.28–16.2), whereas for M8 it was 2.32 (range 1.01–10.7) [1]. This indicates that while M8 achieves significant intracellular concentrations, its cellular accumulation relative to plasma is approximately 56% lower than that of the parent drug [1].

Intracellular Pharmacokinetics PBMC Cellular Accumulation Sanctuary Site

Optimal Research and Analytical Applications for Nelfinavir Hydroxy-tert-butylamide


LC-MS/MS Bioanalytical Method Development and Validation for Therapeutic Drug Monitoring

M8 reference standard is essential for developing and validating LC-MS/MS assays to simultaneously quantify nelfinavir and its active metabolite in human plasma. The median M8-to-nelfinavir concentration ratio of 0.29 [1] guides calibration curve design, ensuring appropriate analytical range and sensitivity. The differential enhancement of M8 exposure during ritonavir co-administration (AUC increase of 74-86% vs. 20-39% for nelfinavir) [2] necessitates a validated method capable of accurately measuring elevated M8 concentrations without interference.

In Vitro Antiviral Efficacy Studies Requiring Metabolite Discrimination

For in vitro HIV-1 inhibition studies, M8 reference material allows researchers to differentiate the antiviral contribution of the active metabolite from the parent drug. M8 exhibits EC50 values of 34 nM (RF strain) and 86 nM (IIIB strain), comparable to nelfinavir, whereas the alternative metabolite M1 is 5- to 7.6-fold less potent [3]. This distinction is critical for studies evaluating nelfinavir's overall antiviral activity or investigating resistance mechanisms where metabolite activity may play a role.

PXR-Mediated Drug Repurposing and Cancer Biology Research

In oncology research investigating nelfinavir repurposing, M8 must be used alongside the parent drug to correctly attribute PXR-dependent effects. M8's EC50 (7.3 µM) and IC50 (25.3 µM) for PXR agonism and antagonism differ by 8.1-fold and 3.4-fold, respectively, from nelfinavir's potencies [4]. Experiments utilizing M8 reference standard can delineate whether observed anticancer or chemoresistance-reversal effects are mediated by nelfinavir, its active metabolite, or the combined active moiety.

Pharmacokinetic Modeling and CYP2C19 Pharmacogenomic Studies

M8 is formed exclusively by the polymorphic CYP2C19 enzyme [5], making it a key analyte in pharmacogenomic studies. Population pharmacokinetic models require distinct parameter estimates for M8, including clearance (CL/F) of 86.2 L/h and volume of distribution (V/F) of 42.3 L/h in children [6], and a 42% reduction in M8 clearance with ritonavir co-administration [7]. Authentic M8 reference material is indispensable for generating accurate concentration-time data to populate these models and understand genotype-phenotype relationships.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nelfinavir Hydroxy-tert-butylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.